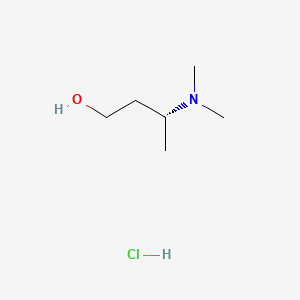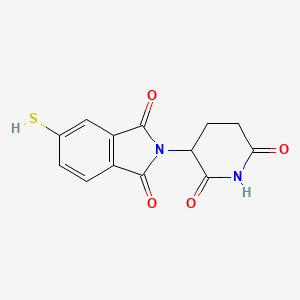amine dihydrochloride](/img/structure/B15302997.png)
[1-(1H-indazol-5-yl)propan-2-yl](methyl)amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-indazol-5-yl)propan-2-ylamine dihydrochloride: is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-indazol-5-yl)propan-2-ylamine dihydrochloride typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and consecutive formation of C–N and N–N bonds.
Alkylation: The indazole derivative is then alkylated with a suitable alkylating agent to introduce the propan-2-yl group.
Amination: The resulting compound undergoes amination to introduce the methylamine group.
Formation of Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of 1-(1H-indazol-5-yl)propan-2-ylamine dihydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reducing Agents: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution Reagents: Common reagents for substitution reactions include halogens, alkyl halides, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may yield various substituted products.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: The compound is used as an intermediate in the synthesis of various organic molecules.
Catalysis: It can act as a catalyst or catalyst precursor in certain chemical reactions.
Biology:
Biological Studies: The compound is used in biological studies to investigate its effects on various biological systems.
Enzyme Inhibition: It has potential as an enzyme inhibitor in biochemical assays.
Medicine:
Pharmaceutical Research: The compound is being investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Drug Development: It serves as a lead compound in the development of new pharmaceuticals.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Chemical Manufacturing: It is used in the production of various chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 1-(1H-indazol-5-yl)propan-2-ylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It may bind to specific receptors on the cell surface, triggering a cascade of intracellular events.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to changes in cellular processes.
Signal Transduction Pathways: It may modulate signal transduction pathways, affecting various cellular functions.
Comparación Con Compuestos Similares
- 1-(1H-indazol-5-yl)propan-2-ylamine dihydrochloride
- 1-(1H-indazol-5-yl)propan-2-ylamine dihydrochloride
- 1-(1H-indazol-5-yl)propan-2-ylamine dihydrochloride
Comparison:
- Structural Differences: The main difference between these compounds lies in the length and nature of the alkyl chain attached to the indazole ring.
- Chemical Properties: These structural differences can lead to variations in chemical properties such as solubility, stability, and reactivity.
- Biological Activity: The biological activity of these compounds may also differ, with each compound potentially exhibiting unique effects on biological systems.
Propiedades
Fórmula molecular |
C11H17Cl2N3 |
|---|---|
Peso molecular |
262.18 g/mol |
Nombre IUPAC |
1-(1H-indazol-5-yl)-N-methylpropan-2-amine;dihydrochloride |
InChI |
InChI=1S/C11H15N3.2ClH/c1-8(12-2)5-9-3-4-11-10(6-9)7-13-14-11;;/h3-4,6-8,12H,5H2,1-2H3,(H,13,14);2*1H |
Clave InChI |
JMWIMASQGFXOGT-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC2=C(C=C1)NN=C2)NC.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B15302941.png)
![1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine](/img/structure/B15302946.png)
![2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]acetic acid dihydrochloride](/img/structure/B15302953.png)

![1-Methyl-3-[(methylamino)methyl]piperidin-2-one](/img/structure/B15302959.png)





